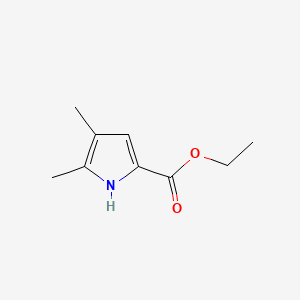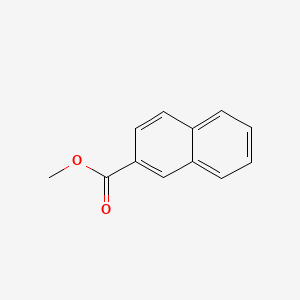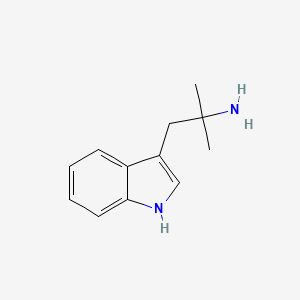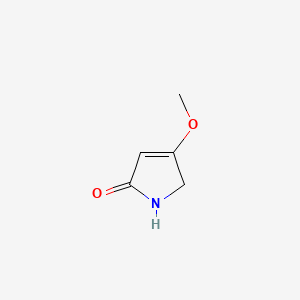
4-Methoxy-3-pyrrolin-2-one
Descripción general
Descripción
4-Methoxy-3-pyrrolin-2-one is a chemical compound that is part of the pyrrolin-2-one family, which are known for their interesting multisite and multitype reactivity. These compounds are valuable synthetic building blocks due to their versatility and have been used as intermediates in the synthesis of various alkaloids .
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-3-pyrrolin-2-one has been achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates, which are structurally related, were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides . Another method involved the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines to produce 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles . Additionally, 5-methoxylated 3-pyrrolin-2-ones were synthesized via the rearrangement of chlorinated pyrrolidin-2-ones .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methoxy-3-pyrrolin-2-one has been explored in several studies. For example, the structural features of 5-aryl-2-methoxy-2,4-diphenyl-1H-pyrrole-3-ones, which were synthesized through an iodine-mediated rearrangement, were investigated using spectral data and single crystal X-ray analysis .
Chemical Reactions Analysis
4-Methoxy-3-pyrrolin-2-one and its derivatives exhibit a range of chemical reactivities. The compounds can undergo nucleophilic reactions, as seen in the synthesis of methyl 4-piperidinopyrrole-2-carboxylates , and electrophilic substitution reactions, as demonstrated in the synthesis of 3-(3-methoxy-1,3-dioxopropyl)pyrrole . These reactions highlight the potential of these compounds to be transformed into various functionalized structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-3-pyrrolin-2-one derivatives are influenced by their molecular structure. The presence of methoxy groups and other substituents can affect the compound's solubility, reactivity, and overall stability. For instance, the introduction of trifluoromethyl groups in the synthesis of 4-amino-2-(trifluoromethyl)-1H-pyrroles can enhance the compound's lipophilicity, which is beneficial for developing pharmaceuticals . The methoxy group itself is a common substituent that can improve the pharmacokinetic properties of drug molecules.
Aplicaciones Científicas De Investigación
Anti-Proliferative Activity
4-Methoxy-3-pyrrolin-2-one derivatives have been investigated for their anti-proliferative activity. Studies involving analogs with different methoxyphenyl and/or indole substituents have shown significant impacts on anti-proliferative activity in U-937 cells. These findings highlight the potential of 4-Methoxy-3-pyrrolin-2-one derivatives in the development of novel anti-cancer agents (Mowery et al., 2017).
Synthesis of Agrochemicals and Medicinal Compounds
The compound plays a role in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates in preparing agrochemicals and medicinal compounds. This highlights the compound's versatility in creating diverse chemical structures (Ghelfi et al., 2003).
Antioxidant Activity
Research has demonstrated the antioxidant properties of 3-pyrroline-2-ones, a group of derivatives of 2-pyrrolidinones, which includes 4-Methoxy-3-pyrrolin-2-one. These compounds have been identified as promising radical scavengers, potentially useful in pharmacology and biochemistry (Nguyen et al., 2022).
Pharmaceutical Applications
The interaction of 4-Methoxy-3-pyrrolin-2-one derivatives with primary amines and their subsequent antimicrobial activity have been studied, indicating potential applications in developing new antimicrobial agents (Gein et al., 2009).
Synthesis of Heterocyclic Compounds
4-Methoxy-3-pyrrolin-2-one is involved in the synthesis of various heterocyclic compounds, including pyrroles and furan-fused heterocycles, which are significant in medicinal chemistry and organic synthesis (Kiren et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-methoxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-8-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKQBYYDTLOLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341673 | |
| Record name | 4-Methoxy-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-pyrrolin-2-one | |
CAS RN |
69778-83-2 | |
| Record name | 4-Methoxy-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





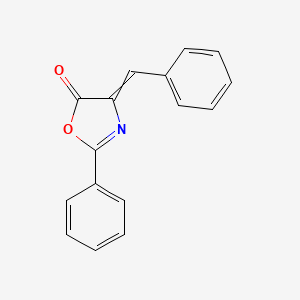
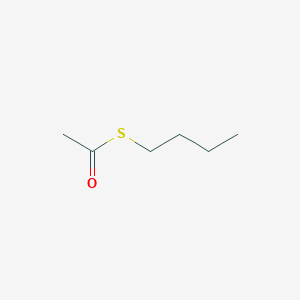
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)

